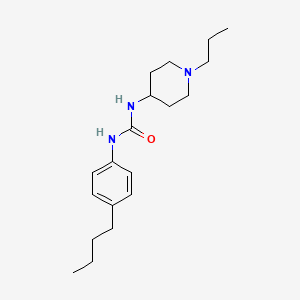![molecular formula C18H21NO4 B5395915 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide, also known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPE belongs to the family of phenethylamines and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various diseases and disorders. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has also been found to interact with the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase serotonin and dopamine levels in the brain, and improve cognitive function. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has also been found to have antioxidant properties, which could be useful in preventing oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize, and high yields can be obtained with high purity. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is also stable under a wide range of conditions, making it easy to store and transport. However, N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide. One area of interest is the development of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide's potential as a treatment for neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide and its effects on the endocannabinoid system.
Méthodes De Synthèse
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 2-phenoxyacetyl chloride to yield N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide. This synthesis method has been optimized to produce high yields of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide with high purity.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-13(14-9-10-16(21-2)17(11-14)22-3)19-18(20)12-23-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXOOBHNRZUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5395853.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
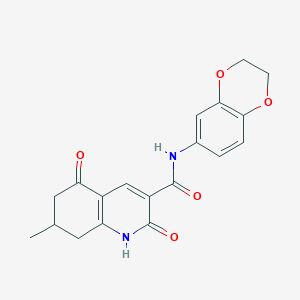
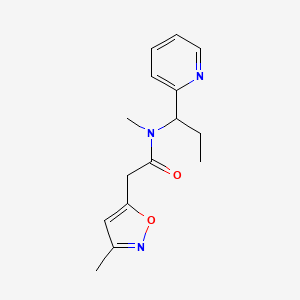
![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5395922.png)
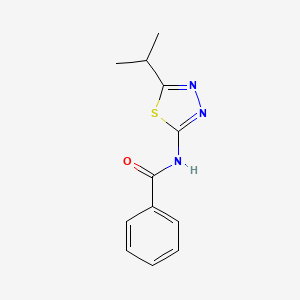
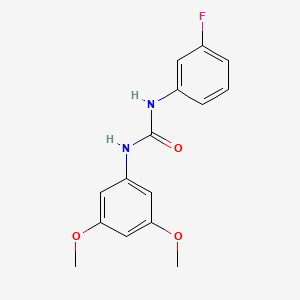
![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5395933.png)
